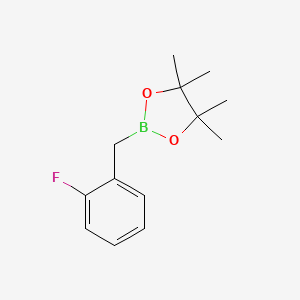

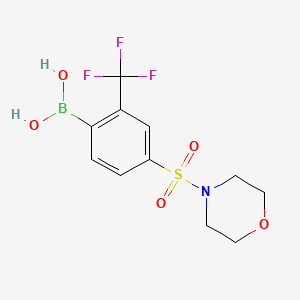

![molecular formula C8H13NO B1393735 7-Azaspiro[3.5]nonan-2-one CAS No. 1365570-36-0](/img/structure/B1393735.png)

7-Azaspiro[3.5]nonan-2-one

Vue d'ensemble

Description

Molecular Structure Analysis

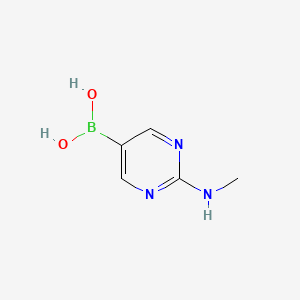

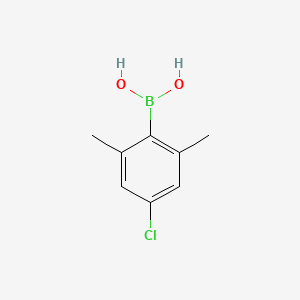

The molecular formula of 7-Azaspiro[3.5]nonan-2-one hydrochloride is C8H14ClNO . The InChI code is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 175.66 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Antiviral Applications

7-Azaspiro[3.5]nonan-2-one derivatives have been found effective against viruses, particularly coronaviruses. A study synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, showing significant inhibition of human coronavirus 229E replication. The most active compound demonstrated an EC50 value of 5.5 µM, indicating its potential as an antiviral agent (Apaydın et al., 2019).

Antimicrobial Applications

This compound derivatives have also been synthesized for their antimicrobial properties. One study reported the synthesis of bispiroheterocyclic systems as antimicrobial agents, exploring various reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996).

Anticonvulsant Properties

Compounds derived from this compound have shown promising results as anticonvulsants. A study focusing on N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones revealed significant anticonvulsant properties in various models, with some derivatives showing efficacy in both mouse and rat models (Kamiński et al., 2008).

Oral Activity Screening

Research into the oral activity of this compound derivatives has been conducted to identify potential orally active drugs. Lipinski parameters were calculated for several compounds to determine their suitability for oral administration (Srikala, 2017).

Muscarinic Agent Development

Attempts have been made to develop muscarinic agents from N-substituted-3-[1-alkyl(aryl)-4- piperidyl]azetidin-2-ones, related to this compound. However, preliminary pharmacological results indicated that these compounds lacked significant cholinergic properties (Cignarella et al., 1993).

GPR119 Agonist Development

A novel class of 7-azaspiro[3.5]nonane derivatives was synthesized as GPR119 agonists. These agonists showed promising results, with one compound exhibiting a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic rats (Matsuda et al., 2018).

Antibacterial Activity Against Respiratory Pathogens

Specific derivatives of 7-azaspiro[3.5]nonane exhibited potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These compounds showed promising in vivo activity in experimental murine pneumonia models (Odagiri et al., 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

Spiro compounds are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially affect the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 7-Azaspiro[3.5]nonan-2-one’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets

Propriétés

IUPAC Name |

7-azaspiro[3.5]nonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-5-8(6-7)1-3-9-4-2-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQHBATVNAPEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311689 | |

| Record name | 7-Azaspiro[3.5]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365570-36-0 | |

| Record name | 7-Azaspiro[3.5]nonan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365570-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Azaspiro[3.5]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

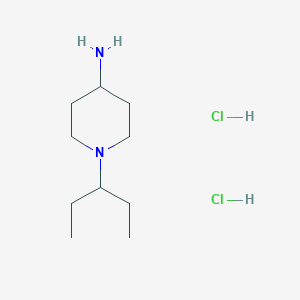

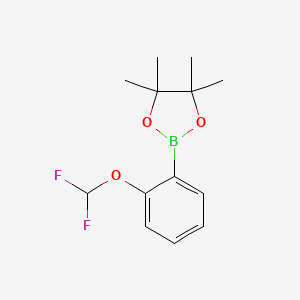

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)